
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin ring, which is a type of oxygen-containing heterocycle . It also has a chromen-4-one structure, which is a type of oxygen-containing heterocycle commonly found in various natural products and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one has been studied extensively for its potential therapeutic applications. In vitro studies have demonstrated its ability to inhibit the growth of a variety of cancer cells, including prostate, breast, and ovarian cancer cells. It has also been reported to reduce inflammation and protect cells from oxidative damage. Additionally, this compound has been shown to possess anti-microbial activity, with potential applications in the treatment of bacterial infections.
Wirkmechanismus
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one is not fully understood. However, it is believed to act through a variety of pathways, including the inhibition of NF-κB activation, the modulation of the antioxidant response, and the inhibition of cell cycle progression. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting a possible role in cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of a variety of cancer cells, reduce inflammation, and protect cells from oxidative damage. Additionally, this compound has been shown to possess anti-microbial activity, with potential applications in the treatment of bacterial infections. In vivo studies have shown that this compound is able to reduce inflammation and protect against oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one in laboratory experiments is its availability and ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods of time. The main limitation of using this compound in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
The potential applications of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one are vast and varied. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, further studies are needed to explore the potential of this compound in the treatment of bacterial infections. Finally, further research is needed to explore the potential of this compound as an antioxidant and anti-inflammatory agent.
Synthesemethoden
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one can be synthesized either by chemical or biotechnological methods. The chemical synthesis involves the condensation of 2,6-diethyl-4-hydroxy-7-methoxy-2H-chromen-2-one and 1,4-dihydroxy-2,3-benzodioxin in the presence of an acid catalyst. The biotechnological synthesis involves the use of recombinant Escherichia coli to produce this compound. This method has the advantage of being more cost-effective and environmentally friendly than chemical synthesis.
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-12-9-14-18(11-15(12)22)26-16(4-2)20(21(14)23)13-5-6-17-19(10-13)25-8-7-24-17/h5-6,9-11,22H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXBZZRFGZXCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

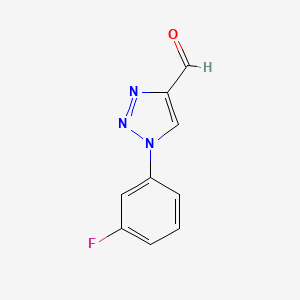
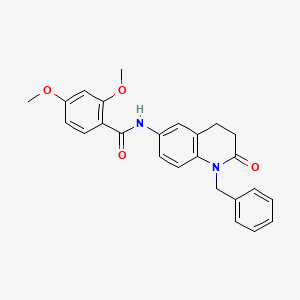
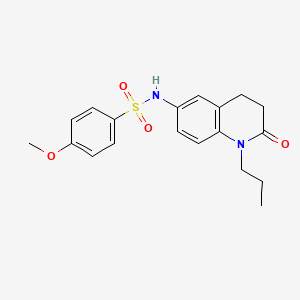
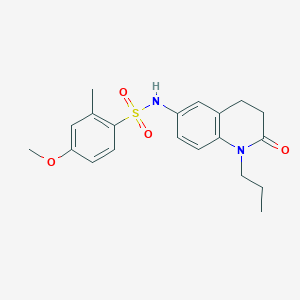
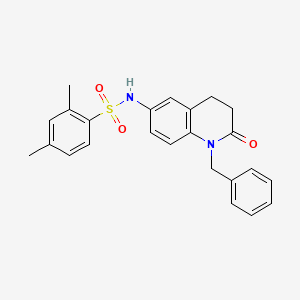
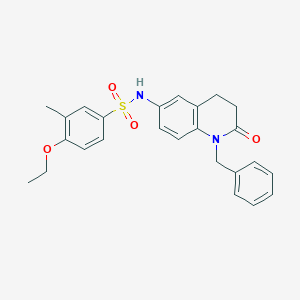
![5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6493832.png)
![4-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6493837.png)
![N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493842.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6493849.png)
![1-(azepan-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6493856.png)
![2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6493863.png)

![1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6493880.png)